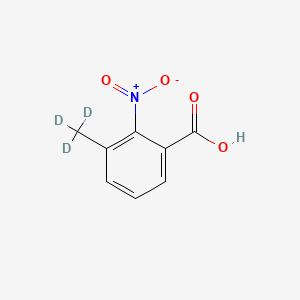
2-Nitro-m-toluic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-m-toluic Acid-d3 is a deuterium-labeled compound with the molecular formula C8D3H4NO4. It is a stable isotope-labeled analog of 2-Nitro-m-toluic Acid, which is used in various scientific research applications. The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This labeling is particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-m-toluic Acid-d3 typically involves the nitration of m-toluic acid. The process begins with the reaction of m-toluic acid with nitric acid at low temperatures (between -30°C to -15°C) to obtain the nitration reaction liquid. This liquid is then separated and purified to yield 2-Nitro-m-toluic Acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents is essential to achieve the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitro-m-toluic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Reduction of the nitro group: 2-Amino-m-toluic Acid-d3.
Reduction of the carboxylic acid group: 2-Nitro-m-toluic Alcohol-d3.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Nitro-m-toluic Acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of other labeled compounds and as a tracer in environmental studies
Mécanisme D'action
The mechanism of action of 2-Nitro-m-toluic Acid-d3 is primarily related to its role as a labeled compound in analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry. In NMR spectroscopy, the deuterium atoms influence the magnetic environment, providing valuable information about molecular interactions and dynamics .
Comparaison Avec Des Composés Similaires
2-Nitro-m-toluic Acid: The non-labeled analog with similar chemical properties but without the isotopic labeling.
3-Methyl-2-nitrobenzoic Acid: Another nitrobenzoic acid derivative with a different substitution pattern
Uniqueness: 2-Nitro-m-toluic Acid-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms allows for more accurate and detailed studies compared to its non-labeled counterparts.
Propriétés
Formule moléculaire |
C8H7NO4 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
2-nitro-3-(trideuteriomethyl)benzoic acid |
InChI |
InChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)/i1D3 |
Clé InChI |
DGDAVTPQCQXLGU-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


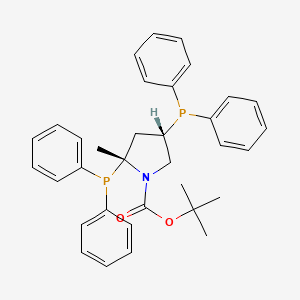
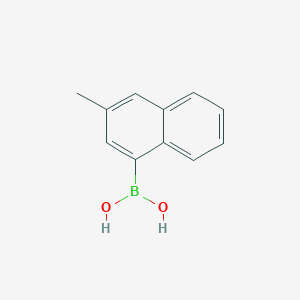
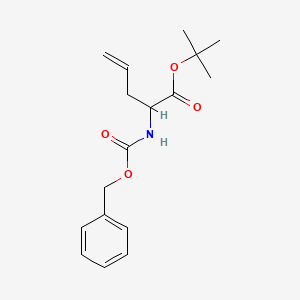
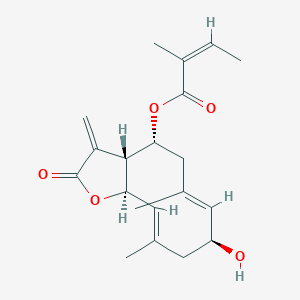
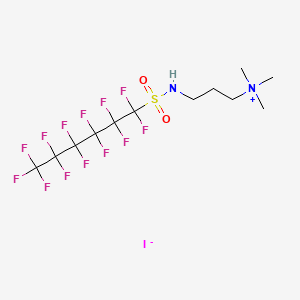
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)

![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
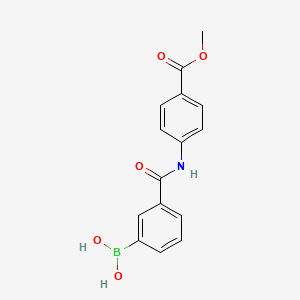
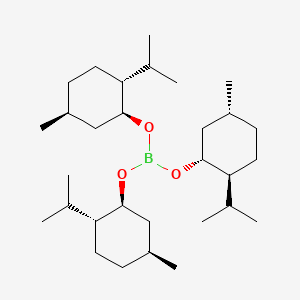
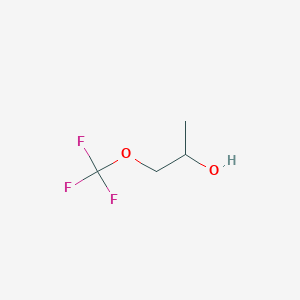


![9-(1-Chlorocyclopropyl)-2-thia-4,6,7-triazatricyclo[9.4.0.03,7]pentadeca-1(15),3,5,11,13-pentaen-9-ol](/img/structure/B13409736.png)
